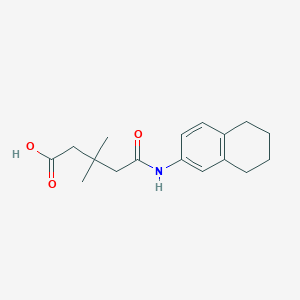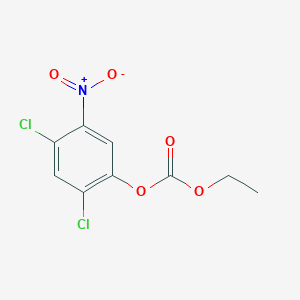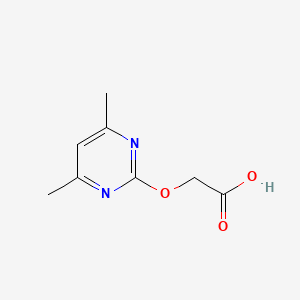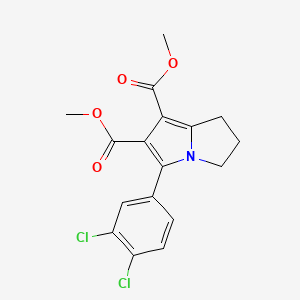
5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one: is an organic compound belonging to the class of naphthalenones It is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the naphthalenone ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of 3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like aluminum chloride. The reaction conditions often include maintaining a low temperature to control the reactivity of chlorine and prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 5,7-dichloro-1,4-naphthoquinone.
Reduction: Formation of 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of this compound derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In materials science, this compound can be used in the production of polymers and other advanced materials. Its unique chemical properties contribute to the development of materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Vergleich Mit ähnlichen Verbindungen
- 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol
- 5,7-Dichloro-1,4-naphthoquinone
- 3,4-Dihydronaphthalen-1(2H)-one
Comparison: 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of chlorine atoms at specific positions, which influence its reactivity and potential applications. Compared to its analogs, it offers distinct advantages in terms of chemical stability and versatility in synthetic applications.
Eigenschaften
IUPAC Name |
5,7-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKHBGYPFVREIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Cl)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)
![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)





